

# A Head-to-Head Comparison of Second-Generation HIV Maturation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3532795 |           |
| Cat. No.:            | B606274    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiretroviral therapy is continually evolving, with a pressing need for novel mechanisms of action to combat HIV-1 drug resistance. Maturation inhibitors represent a promising class of antiretrovirals that target the final stages of the viral lifecycle. This guide provides a detailed head-to-head comparison of key second-generation maturation inhibitors, focusing on GSK3640254 and GSK2838232, with additional context provided by the earlier second-generation compound, **GSK3532795** (also known as BMS-955176).

# Mechanism of Action: Disrupting the Final Step of Viral Assembly

Maturation inhibitors disrupt the final step of HIV-1 Gag polyprotein processing, specifically the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction.[1][2][3] This inhibition prevents the proper formation of the mature viral capsid core, resulting in the production of immature, non-infectious virions.[1][2][3] Unlike protease inhibitors, which target the active site of the viral protease, maturation inhibitors are thought to bind to the Gag polyprotein substrate itself, preventing its access to the protease.[1][4]







Click to download full resolution via product page

Figure 1: Mechanism of action of second-generation maturation inhibitors.

## **Comparative Efficacy and Potency**

The following tables summarize the in vitro antiviral activity of GSK3640254, GSK2838232, and GSK3532795 against wild-type and resistant HIV-1 strains.

Table 1: In Vitro Antiviral Activity against Wild-Type HIV-1



| Compound                   | Assay Type                 | Cell Line   | EC50 / IC50<br>(nM) | Source(s) |
|----------------------------|----------------------------|-------------|---------------------|-----------|
| GSK3640254                 | Multiple-cycle replication | MT-2        | 1.2 - 1.9           | [3]       |
| Multiple-cycle replication | Panel of clinical isolates | 9 (mean)    |                     |           |
| GSK2838232                 | Spreading (multicycle)     | CEMss       | 0.25 - 0.92         | [5][6]    |
| Single-cycle               | -                          | 1.5 - 2.8   | [5][6]              |           |
| -                          | -                          | 1.6 (mean)  |                     | _         |
| GSK3532795<br>(BMS-955176) | Multiple-cycle replication | MT-2        | 3.9 (mean)          | [7][8]    |
| Multiple-cycle replication | PBMCs (clinical isolates)  | 21 (median) | [7][8]              |           |

Table 2: Activity Against Polymorphic and Resistant HIV-1 Strains

| Compound                    | Resistant Strain(s)                                 | Fold Change in EC50/IC50        | Source(s) |
|-----------------------------|-----------------------------------------------------|---------------------------------|-----------|
| GSK3640254                  | Gag polymorphisms<br>(V362I, V370A/M/Δ,<br>T371A/Δ) | Maintained potent activity      | [3][9]    |
| A364V                       | Reduced susceptibility                              | [3][10]                         |           |
| GSK2838232                  | Bevirimat-resistant<br>Gag V370A mutants            | Retained full activity          | [5]       |
| GSK3532795 (BMS-<br>955176) | Bevirimat-resistant<br>Gag polymorphisms            | Enhanced activity vs. bevirimat | [11]      |
| A364V                       | Reduced susceptibility                              | [11]                            |           |



## **Clinical Trial Overview**

Both GSK3640254 and GSK2838232 have undergone Phase I and IIa clinical trials.

### GSK3640254:

- Phase I: Well-tolerated in healthy adults with a pharmacokinetic profile supporting once-daily dosing.[12]
- Phase IIa: Demonstrated a dose-dependent antiviral response, with the 140 mg and 200 mg doses showing the greatest reduction in plasma HIV-1 RNA.[2] However, treatmentemergent resistance (A364V mutation) was observed in the 200 mg arm after 10 days of monotherapy.[2]
- Development Status: In April 2023, GSK announced the discontinuation of the development of GSK3640254.

#### GSK2838232:

 Phase IIa: When boosted with cobicistat, GSK2838232 was well-tolerated and showed significant antiviral efficacy as a short-term monotherapy in individuals with HIV-1.[13] Mean maximum declines in HIV-1 RNA of up to -1.70 log10 copies/mL were observed with the 200 mg dose.[13]

Table 3: Summary of Phase IIa Clinical Trial Results



| Compound   | Dosing                                  | Duration | Mean<br>Maximum<br>HIV-1 RNA<br>Decline<br>(log10<br>copies/mL) | Key<br>Findings                                                                       | Source(s) |
|------------|-----------------------------------------|----------|-----------------------------------------------------------------|---------------------------------------------------------------------------------------|-----------|
| GSK3640254 | 10-200 mg<br>once daily                 | 10 days  | Up to -2.0 (at<br>200 mg)                                       | Dose- dependent antiviral activity; emergence of A364V resistance mutation at 200 mg. | [2]       |
| GSK2838232 | 20-200 mg<br>once daily +<br>cobicistat | 10 days  | -0.67 to -1.70                                                  | Well-tolerated and efficacious as short-term monotherapy.                             | [13]      |

### **Resistance Profiles**

A key challenge for maturation inhibitors has been the emergence of resistance. The primary resistance mutation observed for both GSK3640254 and **GSK3532795** is the A364V substitution in the Gag polyprotein.[3][10][11] While second-generation inhibitors have shown improved activity against polymorphisms that conferred resistance to the first-generation inhibitor bevirimat, the A364V mutation remains a liability.

## **Experimental Protocols**

The following sections outline the general methodologies used to evaluate the secondgeneration maturation inhibitors.



# Antiviral Activity Assays (Multiple-Cycle Reporter Gene Assay)

This assay is used to determine the concentration of the inhibitor required to inhibit 50% (EC50) or 90% (EC90) of viral replication over multiple rounds of infection.





Click to download full resolution via product page

### Figure 2: Workflow for a multiple-cycle antiviral activity assay.

#### General Protocol:

- Cell Seeding: Susceptible host cells (e.g., MT-2) are seeded in a 96-well microplate.
- Compound Addition: The maturation inhibitor is serially diluted and added to the wells.
- Infection: A reporter virus (e.g., containing a luciferase or GFP gene) is added to the wells.
- Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication.
- Data Acquisition: The activity of the reporter gene is measured (e.g., luminescence or fluorescence).
- Analysis: The data is used to generate a dose-response curve, from which the EC50 and EC90 values are calculated.[14][15]

## **Gag Cleavage Assay (Western Blot)**

This assay directly assesses the ability of the maturation inhibitor to block the cleavage of the Gag precursor protein (p55) and the CA-SP1 intermediate (p25) into the mature capsid protein (p24).





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 2. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity, Safety, and Exposure-Response Relationships of GSK3532795, a
  Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor,
  Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in
  a Phase 2a Randomized, Dose-Ranging, Controlled Trial (Al468002) PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232 | PLOS One [journals.plos.org]
- 7. Identification and Characterization of BMS-955176, a Second-Generation HIV-1
   Maturation Inhibitor with Improved Potency, Antiviral Spectrum, and Gag Polymorphic
   Coverage PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. The Discovery of GSK3640254, a Next-Generation Inhibitor of HIV-1 Maturation PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the interaction between the HIV-1 Gag structural polyprotein and the cellular ribosomal protein L7 and its implication in viral nucleic acid remodeling PMC [pmc.ncbi.nlm.nih.gov]



- 13. A Phase IIa Study Evaluating Safety, Pharmacokinetics, and Antiviral Activity of GSK2838232, a Novel, Second-generation Maturation Inhibitor, in Participants With Human Immunodeficiency Virus Type 1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 15. hiv.guidelines.org.au [hiv.guidelines.org.au]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Second-Generation HIV Maturation Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606274#head-to-head-comparison-of-second-generation-maturation-inhibitors]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com